molecular formula C21H21N5O3S B3008632 N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide CAS No. 2034346-45-5

N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide

Cat. No.: B3008632
CAS No.: 2034346-45-5
M. Wt: 423.49
InChI Key: YDIVMDDMHZMEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide (CAS: 2034346-45-5) is a benzimidazole derivative with a molecular formula of C21H21N5O3S and a molecular weight of 423.5 g/mol. Its structure features a 1-methylbenzimidazole core linked via an ethyl group to a benzamide moiety substituted with a methylsulfonyl imidazole at the 3-position. This compound’s design leverages the benzimidazole scaffold’s versatility in medicinal chemistry, while the methylsulfonyl imidazole group may enhance electronic properties and target binding .

Properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-3-(2-methylsulfonylimidazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-25-18-9-4-3-8-17(18)24-19(25)10-11-22-20(27)15-6-5-7-16(14-15)26-13-12-23-21(26)30(2,28)29/h3-9,12-14H,10-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIVMDDMHZMEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=CC=C3)N4C=CN=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide is a complex compound featuring benzimidazole and imidazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : The compound contains a benzimidazole ring and an imidazole ring, linked through an ethyl chain and a sulfonyl group.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and imidazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacteria and fungi.

  • Case Studies :
    • A study on synthesized benzimidazole derivatives demonstrated high activity against Staphylococcus aureus (including MRSA) and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 3.9 µg/mL for certain derivatives .
    • Another investigation highlighted that certain benzimidazole derivatives inhibited biofilm formation in bacterial cultures, suggesting potential applications in treating biofilm-associated infections .
CompoundMIC (µg/mL)Target Organism
3ao< 1Staphylococcus aureus
3aq3.9Candida albicans
3ad7.8Escherichia coli

Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in various studies.

  • Research Findings :
    • Compounds derived from benzimidazoles have been tested against cancer cell lines, showing promising results. For example, a series of benzimidazole derivatives exhibited significant growth inhibition across multiple cancer cell lines with some compounds achieving IC50 values as low as 0.49 µM .
    • The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression, particularly in breast and colon cancer cells .
CompoundIC50 (µM)Cancer Cell Line
12e0.49Various NCI 60 lines
12i< 1Breast cancer
12l< 0.5Colon cancer

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Key Enzymes : Molecular docking studies suggest that these compounds can bind to critical bacterial enzymes such as FtsZ proteins and pyruvate kinases, disrupting bacterial cell division and metabolism .
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis via mitochondrial pathways, leading to cell death .
  • Biofilm Disruption : The ability to inhibit biofilm formation is crucial for treating chronic infections; thus, these compounds may serve dual roles as antimicrobial agents and biofilm disruptors .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-3-(2-(methylsulfonyl)-1H-imidazol-1-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial activity is often assessed using Minimum Inhibitory Concentration (MIC) methods, with some compounds demonstrating MIC values as low as 1.27 µM against various strains, indicating strong potential for development into new antimicrobial agents .

Anticancer Properties

The compound has been explored for its anticancer capabilities, particularly against human colorectal carcinoma cell lines such as HCT116. Studies have shown that certain derivatives possess IC50 values lower than established chemotherapeutics like 5-fluorouracil (5-FU), suggesting a promising avenue for cancer treatment. For example, specific analogues have demonstrated IC50 values of 4.53 µM and 5.85 µM, showcasing their potency .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives revealed their antimicrobial activity against a range of pathogens, including resistant strains. The findings highlighted that specific compounds exhibited remarkable activity with MIC values significantly lower than those of conventional antibiotics. This underscores the potential for these derivatives to serve as alternatives in treating resistant infections .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, a selection of benzimidazole derivatives was tested against various cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells. This dual action is particularly valuable in cancer therapy, as it addresses both growth inhibition and the triggering of programmed cell death .

Data Tables

Compound Activity MIC/IC50 Values Target
Compound AAntimicrobial1.27 µMBacteria
Compound BAnticancer4.53 µMHCT116
Compound CAntimicrobial2.60 µMFungi
Compound DAnticancer5.85 µMVarious

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Molecular Weight (g/mol) Substituents on Benzamide/Aniline Key Functional Groups Melting Point (°C) Biological Activity (if reported)
Target Compound 423.5 3-(Methylsulfonyl imidazole) Methylsulfonyl, Benzimidazole Not reported Not explicitly stated
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) 453.5 2-Methoxyphenyl Propenone linker, Methoxy 272.2–273.4 Anticancer/antimicrobial screening
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-hydroxyphenyl)benzamide (14) 425.4 2-Hydroxyphenyl Propenone linker, Hydroxy >300 Not reported
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(trifluoromethyl)benzamide (3i) 359.3 2-Trifluoromethyl Trifluoromethyl, Benzimidazole Not reported C–H bond functionalization
3-(2-(5-Chloro-1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-chlorophenyl)thiazolidin-4-one (11) 441.9 4-Chlorophenyl, Thiazolidinone Chloro, Thiazolidinone Not reported Antimicrobial potential

Key Observations:

Linker Variations: The target compound employs an ethyl linker between benzimidazole and benzamide, whereas analogues like 11 () use a propenone bridge.

Substituent Effects :

  • Electron-withdrawing groups (e.g., methylsulfonyl in the target, trifluoromethyl in 3i ) enhance electrophilicity, which may improve target affinity or metabolic stability.
  • Hydroxy or methoxy substituents (e.g., 11 , 14 ) increase polarity, affecting solubility and melting points (>300°C for hydroxy derivatives).

Functional Group Variations and Pharmacological Relevance

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Potential Pharmacological Impact
Methylsulfonyl imidazole Target Compound Enhanced hydrogen bonding; possible kinase inhibition
Trifluoromethyl (CF3) 3i Improved metabolic stability and lipophilicity
Thiazolidinone 11 () Antimicrobial activity via membrane disruption
Propenone linker 11 () Conjugation and rigidity for target binding

Key Insights:

  • Thiazolidinone-containing analogues (e.g., 11 ) demonstrate broader antimicrobial activity, suggesting that the target compound’s sulfonyl group could be optimized for similar efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.